[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide
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Overview
Description
[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide is a complex organic compound with a unique structure. This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the bromide ion indicates that it is a salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide typically involves multiple steps. The starting materials are usually simple organic molecules that undergo a series of reactions, including alkylation, cyclization, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems can help control the reaction conditions precisely, ensuring consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromide ion can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and bromide salts. Examples are:
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.
Uniqueness
[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide is unique due to its specific stereochemistry and the presence of both an isoquinoline core and a methoxybenzoate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
28798-17-6 |
---|---|
Molecular Formula |
C20H30BrNO3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-4-21(2)12-11-15-5-10-19(13-17(15)14-21)24-20(22)16-6-8-18(23-3)9-7-16;/h6-9,15,17,19H,4-5,10-14H2,1-3H3;1H/q+1;/p-1/t15-,17+,19+,21?;/m1./s1 |
InChI Key |
KIJQDKHRKBCMOI-HCDPDMJESA-M |
Isomeric SMILES |
CC[N+]1(CC[C@H]2CC[C@@H](C[C@H]2C1)OC(=O)C3=CC=C(C=C3)OC)C.[Br-] |
Canonical SMILES |
CC[N+]1(CCC2CCC(CC2C1)OC(=O)C3=CC=C(C=C3)OC)C.[Br-] |
Origin of Product |
United States |
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